4-(Hexahydro-1H-azepin-1-yl)-2-butanone hydrochloride
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Overview
Description
4-(Hexahydro-1H-azepin-1-yl)-2-butanone hydrochloride is a chemical compound with a unique structure that includes a hexahydro-1H-azepine ring and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexahydro-1H-azepin-1-yl)-2-butanone hydrochloride typically involves the reaction of hexahydro-1H-azepine with butanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Hexahydro-1H-azepin-1-yl)-2-butanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azepine ring can be modified with different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted azepine derivatives .
Scientific Research Applications
4-(Hexahydro-1H-azepin-1-yl)-2-butanone hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Hexahydro-1H-azepin-1-yl)-2-butanone hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(Hexahydro-1H-azepin-1-yl)benzenediazonium tetrachlorozincate
- 4-(Hexahydro-1H-azepin-1-yl)phenylazo)benzonitrile
- 1-(Hexahydro-1H-azepin-1-yl)-3-(p-tolylsulfonyl)urea .
Uniqueness
4-(Hexahydro-1H-azepin-1-yl)-2-butanone hydrochloride is unique due to its specific combination of the azepine ring and butanone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
111472-70-9 |
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Molecular Formula |
C10H20ClNO |
Molecular Weight |
205.72 g/mol |
IUPAC Name |
4-(azepan-1-ium-1-yl)butan-2-one;chloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-10(12)6-9-11-7-4-2-3-5-8-11;/h2-9H2,1H3;1H |
InChI Key |
INUXMLQXVLOVNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC[NH+]1CCCCCC1.[Cl-] |
Origin of Product |
United States |
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